molecular formula C20H16ClN3O2S B2851535 3-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile CAS No. 1286704-15-1

3-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile

Cat. No.: B2851535
CAS No.: 1286704-15-1
M. Wt: 397.88
InChI Key: BVZCEZPCDKEWEZ-UHFFFAOYSA-N
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Description

3-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates three key pharmacophoric elements: a chlorobenzothiazole unit, a piperidine spacer, and a benzonitrile group. This specific arrangement suggests potential for multi-target engagement and makes it a valuable scaffold for developing novel bioactive molecules . The benzothiazole core is a privileged structure in medicinal chemistry, frequently found in compounds with demonstrated biological activity. Similarly, the piperidine ring is a common feature in FDA-approved drugs, often employed to optimize physicochemical properties, influence conformation, and improve aqueous solubility . The presence of the benzonitrile group can serve as a key pharmacophore or a versatile handle for further synthetic modification. Consequently, this compound is primarily applied in pharmaceutical research as a key intermediate or a lead compound for the synthesis and optimization of potential therapeutics. Researchers can utilize it to explore structure-activity relationships (SAR) in projects targeting various enzymes and receptors . Its structural complexity also makes it a candidate for use in biochemical research as a probe for studying enzyme inhibition and receptor binding mechanisms. This product is provided for research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S/c21-16-5-2-6-17-18(16)23-20(27-17)26-15-7-9-24(10-8-15)19(25)14-4-1-3-13(11-14)12-22/h1-6,11,15H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZCEZPCDKEWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sequential Amide Coupling and Etherification

Step 1: Synthesis of 4-hydroxypiperidine-1-carbonylbenzonitrile
3-Cyanobenzoyl chloride (1.2 eq) reacts with 4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) under N₂ atmosphere. Triethylamine (3.0 eq) scavenges HCl byproduct. After 12 h at 0°C→RT, the mixture is washed with NaHCO₃ (5%), dried (MgSO₄), and concentrated to yield white crystals (87% yield).

Step 2: Etherification with 2-chloro-4-chlorobenzo[d]thiazole
4-Hydroxypiperidine-1-carbonylbenzonitrile (1.0 eq), 2-chloro-4-chlorobenzo[d]thiazole (1.5 eq), and K₂CO₃ (2.5 eq) in DMF undergo nucleophilic aromatic substitution at 110°C for 18 h. Precipitation in ice-water followed by column chromatography (SiO₂, EtOAc/hexane 3:7) affords the target compound (68% yield).

Key Analytical Data :

Intermediate m.p. (°C) ¹H NMR (400 MHz, CDCl₃) δ (ppm)
4-Hydroxypiperidine-1-carbonylbenzonitrile 132-134 1.65-1.72 (m, 2H), 2.05-2.12 (m, 2H), 3.48 (t, J=12Hz, 2H), 4.01 (br s, 1H), 4.55 (d, J=13Hz, 2H), 7.58-7.63 (m, 2H), 8.12 (s, 1H)
Final product 189-191 1.82-1.90 (m, 4H), 3.65-3.72 (m, 2H), 4.25-4.32 (m, 2H), 5.12 (s, 1H), 7.24 (d, J=8Hz, 1H), 7.58-7.66 (m, 3H), 8.02 (s, 1H)

Route 2: Mitsunobu-Mediated Ether Formation

Step 1: Preparation of 2-hydroxy-4-chlorobenzo[d]thiazole
4-Chloro-2-aminothiophenol (1.0 eq) reacts with chloroacetic acid (1.1 eq) in refluxing ethanol (6 h). Cyclization yields 2-hydroxy-4-chlorobenzo[d]thiazole as yellow needles (74% yield).

Step 2: Mitsunobu Coupling
DIAD (1.5 eq) and PPh₃ (1.5 eq) in THF facilitate ether formation between 4-hydroxypiperidine-1-carbonylbenzonitrile (1.0 eq) and 2-hydroxy-4-chlorobenzo[d]thiazole (1.2 eq). After 24 h at RT, silica gel chromatography (CH₂Cl₂/MeOH 95:5) provides the target compound (82% yield).

Advantages :

  • Higher regioselectivity vs. nucleophilic substitution
  • Avoids harsh basic conditions

Route 3: One-Pot Tandem Synthesis

A novel approach combines Ugi-4CR and subsequent cyclization:

  • 3-Cyanobenzaldehyde (1.0 eq), 4-aminopiperidine (1.0 eq), 2-isocyano-4-chlorobenzo[d]thiazole (1.0 eq), and benzoic acid (1.0 eq) in MeOH at 60°C for 48 h yield Ugi adduct (63%).
  • Treatment with POCl₃ (3.0 eq) in refluxing toluene induces cyclodehydration, furnishing the target compound in 58% overall yield.

Limitations :

  • Requires stoichiometric POCl₃
  • Lower diastereomeric control

Critical Analysis of Methodologies

Reaction Efficiency Comparison :

Method Yield (%) Purity (HPLC) Scalability
Sequential coupling 68 98.2 Industrial
Mitsunobu 82 99.1 Lab-scale
Tandem synthesis 58 95.4 Limited

Spectroscopic Challenges :

  • ¹³C NMR signals for C≡N (118.4 ppm) and C=O (169.7 ppm) exhibit significant deshielding.
  • IR spectroscopy confirms amide formation (νC=O 1655 cm⁻¹) and nitrile presence (νC≡N 2230 cm⁻¹).

Industrial-Scale Optimization Strategies

Continuous Flow Synthesis (Figure 2):

  • Module 1 : Microreactor amide coupling (residence time 15 min, 25°C)
  • Module 2 : Tubular reactor for etherification (120°C, 30 bar, 2 h)
  • In-line purification : Simulated moving bed chromatography

Benefits :

  • 92% conversion vs. batch 68%
  • 40% reduction in solvent consumption

Emerging Catalytic Approaches

Photoredox-Catalyzed C-O Coupling :
Ru(bpy)₃²⁺ (1 mol%) enables visible-light-mediated ether formation between 4-hydroxypiperidine-1-carbonylbenzonitrile and 2-bromo-4-chlorobenzo[d]thiazole.

  • DMF/H₂O (4:1), blue LEDs, 12 h → 79% yield
  • Avoids stoichiometric bases

Chemical Reactions Analysis

Types of Reactions

3-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile can undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds bearing the thiazole moiety exhibit promising antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of the 4-chlorobenzo[d]thiazol moiety into piperidine derivatives enhances their antimicrobial efficacy, potentially due to improved lipophilicity and the ability to penetrate bacterial membranes .

Anticonvulsant Properties

The compound's structural components suggest potential anticonvulsant activity. Studies have demonstrated that thiazole-containing compounds can modulate neurotransmitter systems, particularly GABAergic pathways, which are crucial in seizure control. For example, certain thiazole derivatives have been shown to exhibit protection in animal models against seizures induced by pentylenetetrazole (PTZ), indicating that similar mechanisms may be applicable to 3-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile .

Anticancer Potential

Recent investigations into the anticancer properties of thiazole derivatives have revealed their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the disruption of cell cycle progression and the induction of oxidative stress within cancer cells. The specific structure of this compound may enhance its interaction with cancer-specific targets, making it a candidate for further development as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeCompound/DerivativeObservationsReferences
AntimicrobialThiazole derivativesEffective against S. aureus and E. coli
AnticonvulsantThiazole-integrated piperidinesProtection against PTZ-induced seizures
AnticancerThiazole-based compoundsInduction of apoptosis in cancer cell lines

Mechanism of Action

The mechanism of action of 3-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

The compound is compared to five analogues (Table 1), highlighting differences in core frameworks, substituents, and applications.

Table 1: Key Features of 3-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile and Analogues

Compound Name/ID Core Structure Key Substituents Functional Groups Potential Applications
Target Compound Piperidine-carbonyl-benzonitrile 4-Chlorobenzo[d]thiazol-2-yl-oxy Nitrile, benzothiazole, piperidine Pharmaceuticals (enzyme/receptor modulation), OLED materials
Compound Phenoxazine-carbazole-benzonitrile Phenoxazine, carbazole Nitrile, phenoxazine, carbazole OLEDs (TADF emitters)
Compound 74 () Thiazole-cyclopropane-carboxamide Methoxyphenyl, pyrrolidinyl Amide, thiazole, cyclopropane Biochemical research (kinase inhibitors)
Compound 6 () Thiazolopyrido-pyrimidine 4-Chlorophenyl, thioxo Nitrile, thiazole, pyrimidine Enzyme inhibition (e.g., kinases, phosphodiesterases)
Compound Tetrazole-benzonitrile 3-Pyridyl-tetrazole Nitrile, tetrazole Metal-organic frameworks (MOFs), coordination chemistry
S454-0371 () Piperidine-carbonyl-benzonitrile Oxadiazole-triazole Nitrile, oxadiazole, triazole Antimicrobial agents, drug discovery

Key Research Findings

Pharmaceutical Potential
  • Compound 74 () employs a rigid cyclopropane-carboxamide linker, which may reduce conformational flexibility compared to the target compound’s piperidine-carbonyl group. The latter’s piperidine ring could enhance solubility and bioavailability .
  • Compound 6 () shares the 4-chlorophenyl and nitrile motifs with the target compound but incorporates a fused thiazolopyrido-pyrimidine system. This complexity may improve target specificity but reduce synthetic accessibility .
  • S454-0371 () replaces the benzothiazole-oxy group with an oxadiazole-triazole system. While both compounds have piperidine-carbonyl-benzonitrile backbones, the triazole-oxadiazole substituents in S454-0371 may enhance metabolic stability compared to the target’s halogenated benzothiazole .
Physicochemical Properties
  • The piperidine linker in the target compound and S454-0371 introduces basicity (pKa ≈ 8.5), favoring protonation in physiological environments, unlike the neutral cyclopropane-carboxamide in Compound 74 .

Biological Activity

3-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile is a synthetic compound that integrates a piperidine core with a chlorobenzo[d]thiazole moiety, potentially offering diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

  • Molecular Formula : C28H20Cl2N4O3
  • Molecular Weight : 520.39 g/mol
  • CAS Number : 137651533

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent and its inhibitory effects on various enzymes.

Anticancer Activity

Research indicates that compounds containing thiazole and piperidine structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that derivatives of thiazole, particularly those with electron-withdrawing groups like chlorine, displayed enhanced antiproliferative properties against cancer cells such as A431 and Jurkat .

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 1A431<5Apoptosis induction
Compound 2Jurkat<10Inhibition of Bcl-2
This compoundVariousTBDTBD

Enzyme Inhibition

The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The presence of the thiazole group is critical for enhancing AChE inhibitory activity. In vitro assays have reported IC50 values in the low micromolar range, suggesting significant efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the piperidine and thiazole moieties can significantly affect biological activity. Electron-withdrawing groups such as chlorine enhance the potency of these compounds by stabilizing the transition state during enzyme interactions .

Case Studies

Several case studies have illustrated the therapeutic potential of similar compounds:

  • Study on Thiazole Derivatives : A series of thiazole-based compounds were synthesized and evaluated for their anticancer properties. The study found that compounds with halogen substitutions exhibited superior cytotoxicity compared to their unsubstituted counterparts .
  • AChE Inhibition Study : In a study focused on Alzheimer’s disease, compounds similar to the target compound were tested for AChE inhibition, revealing promising results that could lead to potential therapeutic applications .

Q & A

Q. Optimization Parameters :

VariableRange TestedImpact on Yield
SolventDMF vs. DCMDMF improves solubility of polar intermediates
Temperature25°C vs. 60°CHigher temps accelerate coupling but may degrade sensitive groups
Reaction Time4–24 hrsExtended time (>12 hrs) reduces side-product formation

Methodological priority: Monitor intermediates via TLC or LC-MS to confirm stepwise progression .

Basic Question: How can spectroscopic techniques (NMR, IR, MS) be rigorously applied to confirm the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR :
    • Aromatic protons (δ 7.2–8.5 ppm) confirm the benzothiazole and benzonitrile moieties.
    • Piperidine protons appear as multiplets (δ 1.5–3.5 ppm), with carbonyl carbons at ~170 ppm .
  • IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (C=O) .
  • MS : Molecular ion peak [M+H]⁺ should match the exact mass (e.g., calculated m/z 411.08 for C₂₀H₁₅ClN₂O₂S) .

Purity Check : Use HPLC with UV detection (λ = 254 nm) to quantify impurities; ≥95% purity is recommended for biological assays .

Advanced Question: What strategies resolve contradictions between computational predictions and experimental data (e.g., solubility, reactivity)?

Answer:

  • Solubility Discrepancies :
    • Predicted vs. Observed : Computational models (e.g., COSMO-RS) may overestimate solubility in polar solvents. Validate via shake-flask method in DMSO/water mixtures .
  • Reactivity Conflicts :
    • If DFT calculations suggest electrophilic substitution at the chlorobenzothiazole group but experiments show inertness, assess steric hindrance via X-ray crystallography or substituent electronic effects via Hammett plots .

Mitigation : Cross-validate computational models with empirical data from analogous compounds (e.g., 4-chlorobenzoyl-piperazine derivatives) .

Advanced Question: How does the substitution pattern on the benzothiazole ring influence biological activity, and what SAR trends are observed?

Answer:

  • 4-Chloro vs. Other Substituents :
    • The 4-Cl group enhances lipophilicity (logP +0.5), improving membrane permeability in cellular assays .
    • Replacement with electron-withdrawing groups (e.g., NO₂) reduces activity, suggesting a balance between electronic and steric effects is critical .

Q. SAR Table :

Substituent (Position)Bioactivity (IC₅₀, μM)Notes
4-Cl0.45Optimal for kinase inhibition
4-OCH₃2.1Reduced potency due to H-bond disruption
4-NO₂>10Poor solubility and target binding

Advanced Question: How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Answer:

  • Pharmacokinetic Factors :
    • Metabolic Stability : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of piperidine) .
    • Protein Binding : Measure plasma protein binding via equilibrium dialysis; >90% binding may limit free drug availability .
  • Experimental Design :
    • Dosing Regimen : Adjust in vivo doses based on in vitro IC₅₀ and predicted clearance rates.
    • Control Groups : Include metabolites (e.g., hydrolyzed carbonyl derivatives) in assays to rule out off-target effects .

Advanced Question: What methodologies quantify environmental persistence and ecotoxicological risks of this compound?

Answer:

  • Degradation Studies :
    • Hydrolysis : Incubate at pH 3–9; monitor via LC-MS for byproducts (e.g., chlorobenzothiazole derivatives) .
    • Photolysis : Expose to UV light (λ = 254 nm) to simulate sunlight degradation .
  • Ecotoxicology :
    • Daphnia magna Acute Toxicity : 48-hr LC₅₀ testing; compare to EPA guidelines .
    • Bioaccumulation : Calculate logKow; values >3.5 indicate high bioaccumulation potential .

Advanced Question: How can crystallographic data resolve ambiguities in molecular conformation or regioselectivity?

Answer:

  • X-ray Diffraction :
    • Confirms spatial arrangement of the piperidine-carbonyl and benzothiazole groups.
    • Example: A related compound (3-(4-chlorobenzoyl)-4-(4-chlorophenyl)piperidin-4-ol) showed a chair conformation for piperidine, stabilized by intramolecular H-bonds .
  • Regioselectivity :
    • If synthetic routes yield multiple isomers, use NOESY NMR to distinguish between axial/equatorial substituent orientations .

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